molecular formula C18H9Cl2NO2 B11545554 5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B11545554
M. Wt: 342.2 g/mol
InChI Key: FETUPKLZNATIRD-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a naphthalene ring at the 2 position, and a dione group at the 1 and 3 positions of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-1H-isoindole and naphthalene-2-carboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired isoindole derivative.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, such as heating in the presence of a dehydrating agent (e.g., phosphorus oxychloride), to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of isoindole-1,3-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of isoindoline derivatives with reduced functional groups.

    Substitution: Formation of substituted isoindole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-1H-isoindole-1,3(2H)-dione: Lacks the naphthalene ring, resulting in different chemical and biological properties.

    2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atoms, leading to variations in reactivity and applications.

Uniqueness

5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both chlorine atoms and the naphthalene ring, which contribute to its distinct chemical reactivity and potential applications. The combination of these structural features enhances its versatility in various scientific and industrial applications.

properties

Molecular Formula

C18H9Cl2NO2

Molecular Weight

342.2 g/mol

IUPAC Name

5,6-dichloro-2-naphthalen-2-ylisoindole-1,3-dione

InChI

InChI=1S/C18H9Cl2NO2/c19-15-8-13-14(9-16(15)20)18(23)21(17(13)22)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H

InChI Key

FETUPKLZNATIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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